

Molecular structure of 7-Bromoimidazo[1,2-a]pyridine

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Compound of Interest

Compound Name: 7-Bromoimidazo[1,2-a]pyridine

Cat. No.: B152697

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An In-depth Technical Guide to the Molecular Structure of 7-Bromoimidazo[1,2-a]pyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of **7-Bromoimidazo[1,2-a]pyridine**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where the imidazo[1,2-a]pyridine scaffold is of significant interest due to its wide range of biological activities.^{[1][2]}

Core Molecular Structure and Properties

7-Bromoimidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused ring system composed of an imidazole ring and a pyridine ring. The bromine atom is substituted at the 7th position of the bicyclic structure.

Table 1: Key Identifiers and Properties of **7-Bromoimidazo[1,2-a]pyridine**

Property	Value	Reference(s)
IUPAC Name	7-Bromoimidazo[1,2-a]pyridine	[3][4]
Chemical Formula	C ₇ H ₅ BrN ₂	[3][4]
CAS Number	808744-34-5	[3][4][5][6]
Molecular Weight	197.03 g/mol	[4][5][6]
Physical Form	Solid	[5]
SMILES	<chem>Brc1ccn2ccnc2c1</chem>	[5]
InChI Key	OASOJRLJBDCVNU-UHFFFAOYSA-N	[4][5]

Spectroscopic and Structural Data

Detailed experimental data from techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the precise three-dimensional structure and electronic environment of the molecule. While specific experimental reports for **7-Bromoimidazo[1,2-a]pyridine** are not readily available in public literature, this section outlines the expected data based on the analysis of related imidazo[1,2-a]pyridine compounds.

X-ray Crystallography

X-ray crystallography provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Although a specific crystal structure for **7-Bromoimidazo[1,2-a]pyridine** has not been publicly deposited, analysis would be expected to reveal a planar bicyclic system. The bond lengths and angles would be consistent with the aromatic nature of the fused rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the imidazo[1,2-a]pyridine core are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms within the rings.

Table 2: Predicted NMR Data for **7-Bromoimidazo[1,2-a]pyridine**

Atom Position	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
H-2	7.5 - 7.8	115 - 120
H-3	7.9 - 8.2	108 - 112
H-5	8.0 - 8.4	125 - 130
H-6	6.8 - 7.2	112 - 117
C-7 (Br)	N/A	110 - 115
H-8	7.8 - 8.1	120 - 125
C-8a	N/A	140 - 145

Note: These are estimated ranges based on general data for the imidazo[1,2-a]pyridine scaffold. Actual experimental values may vary. Commercial suppliers may provide lot-specific analytical data.

Experimental Protocols

The synthesis and characterization of **7-Bromoimidazo[1,2-a]pyridine** follow established methodologies for this class of heterocycles.

Generalized Synthesis Protocol

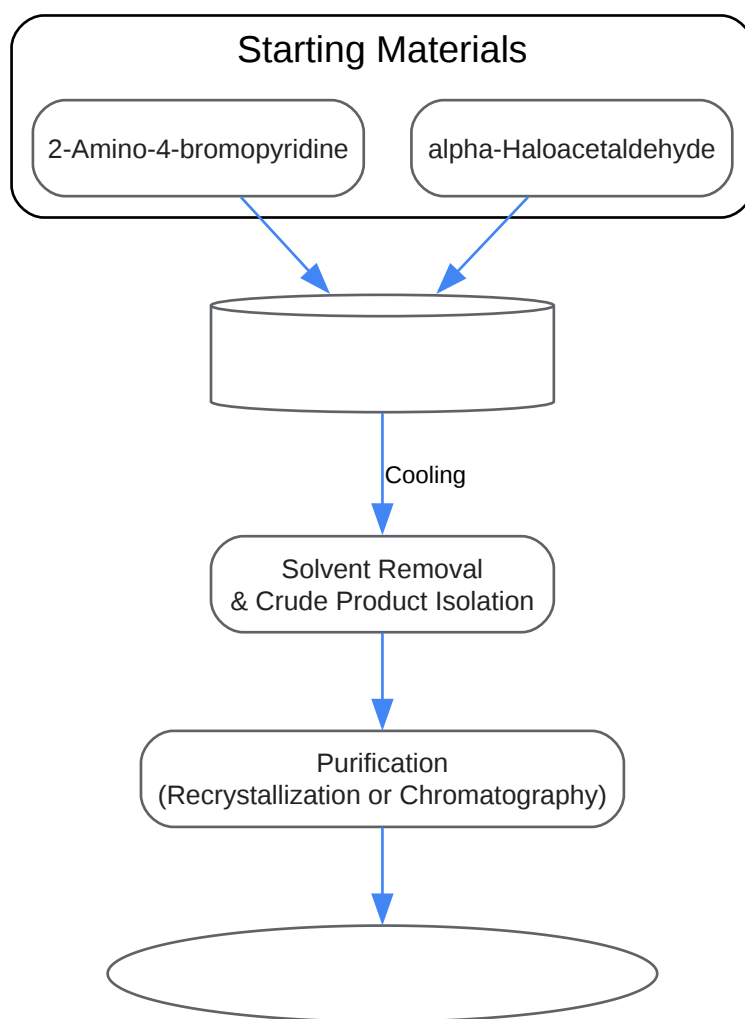
The most common route to the imidazo[1,2-a]pyridine core involves the condensation reaction between a 2-aminopyridine derivative and an α -halocarbonyl compound.

Methodology: Cyclocondensation Reaction

- Reactants: 2-Amino-4-bromopyridine is used as the pyridine precursor. A suitable α -halocarbonyl, such as chloroacetaldehyde or bromoacetaldehyde, serves as the cyclizing agent.

- **Solvent:** The reaction is typically carried out in a polar solvent like ethanol or dimethylformamide (DMF).
- **Conditions:** The reaction mixture is heated under reflux for several hours (typically 2-24 hours) to facilitate the cyclization.
- **Work-up:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
- **Purification:** Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure **7-Bromoimidazo[1,2-a]pyridine** product.

Generalized Synthesis Workflow for 7-Bromoimidazo[1,2-a]pyridine

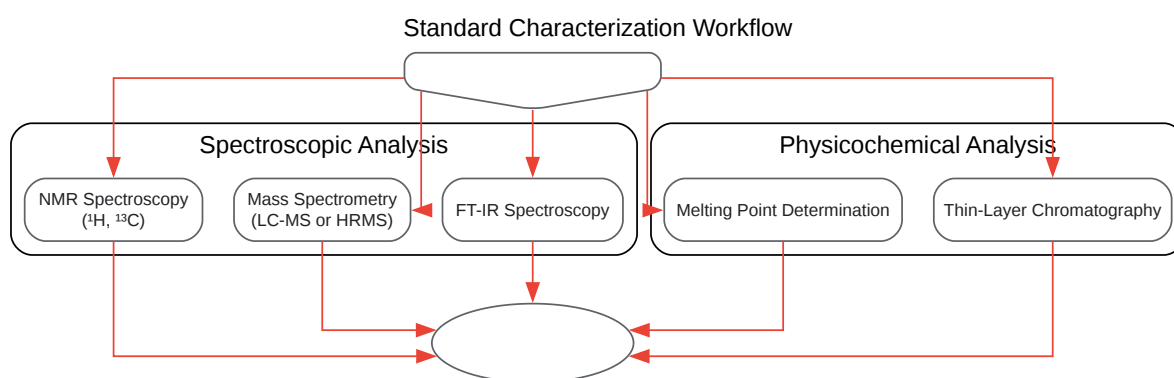


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Generalized Synthesis Workflow

Structural Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step. A standard workflow involves a combination of spectroscopic and analytical techniques.



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Standard Characterization Workflow

Methodology Details:

- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (197.03 g/mol) and its isotopic distribution pattern, which is characteristic of a monobrominated compound.
- NMR Spectroscopy: ^1H and ^{13}C NMR are performed to confirm the connectivity of atoms and the overall structure of the molecule.
- FT-IR Spectroscopy: Identifies the characteristic functional groups and bond vibrations within the molecule, particularly the C=N, C=C, and C-H aromatic stretches.

- Melting Point Determination: A sharp melting point indicates the purity of the synthesized compound.
- Chromatography (TLC/HPLC): Used to assess the purity of the compound and monitor the progress of the reaction and purification steps.

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